![molecular formula C13H14N4O2 B14512942 7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 62706-24-5](/img/structure/B14512942.png)
7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their roles as coenzymatic constituents of oxidoreductase enzymes, which are essential in various biological processes, including growth and metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminobenzoic acid derivatives with formic acid and formaldehyde, followed by cyclization to form the pteridine ring system . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives
Scientific Research Applications
7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways involving pteridines.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in various biological processes. For example, it may inhibit monoamine oxidase B and nitric oxide synthetase, which are implicated in neurodegenerative diseases . The compound’s effects are mediated through its binding to active sites on target enzymes, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7,8,10-Trimethyl-2-sulfanylidene-2,10-dihydrobenzo[g]pteridin-4(3H)-one
- Methyl N-[(7,8,10-trimethyl-2,4-dioxo-4,10-dihydrobenzo[g]pteridin-3(2H)-yl)acetyl]-L-tryptophan
Uniqueness
7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the resulting electronic and steric effects. These unique features contribute to its distinct chemical reactivity and biological activity compared to other pteridine derivatives. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
62706-24-5 |
|---|---|
Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
7,8,10-trimethyl-1,10a-dihydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H14N4O2/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(19)15-11/h4-5,11H,1-3H3,(H2,15,16,18,19) |
InChI Key |
WWJLVORKSFZDDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3C(=N2)C(=O)NC(=O)N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


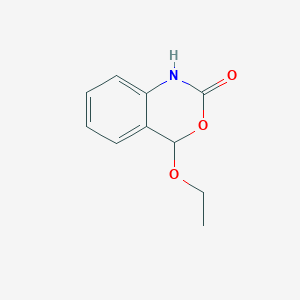
![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)

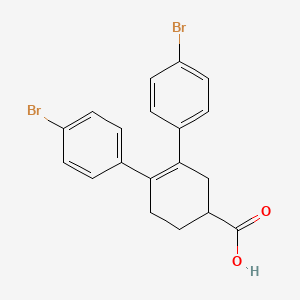

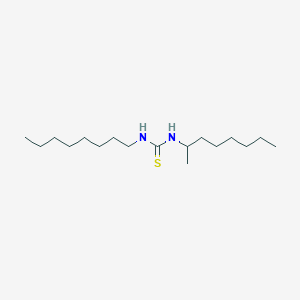
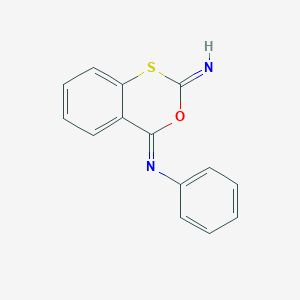
![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
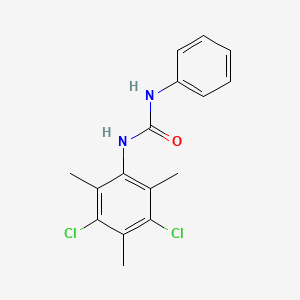
![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
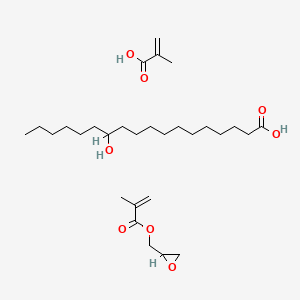

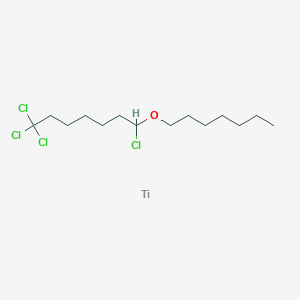
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
